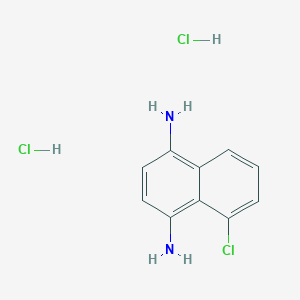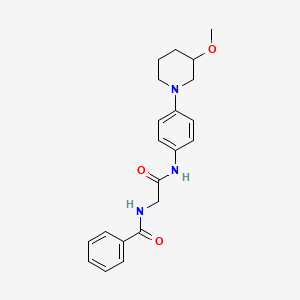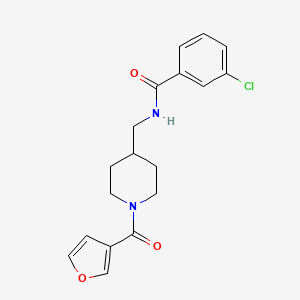![molecular formula C16H16N4O2S B3018218 5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1396680-52-6](/img/structure/B3018218.png)
5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiviral Activity
Research has identified imidazo[1,2-a]pyridines as a novel class of compounds with significant antiviral activities. One study highlighted the synthesis and antirhinovirus activity of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, indicating their potential as antirhinovirus agents. The compounds were synthesized using a new Horner−Emmons reagent for the direct incorporation of methyl vinylcarboxamide, with the isopropylsulfonyl group introduced as a significant substituent to enhance activity (Hamdouchi et al., 1999).
Antiulcer Agents
Another area of research focuses on the development of antiulcer agents. New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents. The compounds demonstrated good cytoprotective properties in ethanol and HCl models, although they did not display significant antisecretory activity in the gastric fistula rat model (Starrett et al., 1989).
Antitumour Antibiotics
The construction of pyrrolobenzodiazepines and azetidino-benzodiazepines through intramolecular azide to alkene 1,3-dipolar cycloadditions has been explored for their potential as antitumour antibiotics. These compounds, based on the coupling of proline- and azetidinone-substituted alkenes with azides, have shown potency as a class of antitumour antibiotics, demonstrating the versatility and potential therapeutic applications of this chemical structure (Hemming et al., 2014).
Therapeutic Agents
Imidazo[1,2-a]pyridine scaffolds are recognized for their wide range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, and antimicrobial activities. This scaffold has been incorporated into various marketed preparations, highlighting the potential for structural modifications to discover and develop novel therapeutic agents (Deep et al., 2016).
Hypoglycemic Activity
The design and synthesis of thiazolidine-2,4-diones based on imidazopyridine structures have been evaluated for their hypoglycemic activity, indicating potential applications in the treatment of diabetes. This research underscores the structural versatility of imidazopyridines and their relevance in developing novel hypoglycemic agents (Oguchi et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of this compound is the gastric H,K-ATPase . This enzyme is responsible for the final step in the production of gastric acid, and its inhibition results in decreased stomach acidity .
Mode of Action
The compound inhibits the gastric H,K-ATPase in a potassium-competitive manner . It binds to the enzyme in a way that is strictly K(+)-competitive, with a Ki of 10 nM at pH 7 . This means that it competes with potassium for binding to the enzyme, thereby inhibiting its function .
Biochemical Pathways
By inhibiting the gastric H,K-ATPase, the compound disrupts the production of gastric acid . This has downstream effects on the digestive process, as gastric acid plays a crucial role in breaking down food and activating digestive enzymes .
Pharmacokinetics
The compound has a slow dissociation rate from the isolated ATPase, with the t(1/2) being 7.5 h in 20 mM KCl at pH 7 . This suggests that it may have a long-lasting effect on gastric acid secretion . .
Result of Action
The inhibition of gastric H,K-ATPase by the compound results in a decrease in gastric acid secretion . This can help to alleviate symptoms in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, where excess stomach acid is a problem .
Propiedades
IUPAC Name |
6-methyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-4-5-14-15(7-11)19-16(18-14)12-9-20(10-12)23(21,22)13-3-2-6-17-8-13/h2-8,12H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKFNTYOVJFJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)



![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)
![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)
![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)
![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018152.png)


